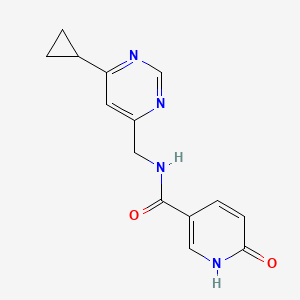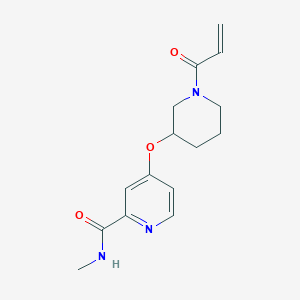
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide, also known as MP-10, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. MP-10 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of tumor growth, and the inhibition of viral replication. It has also been found to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, its synthesis is complex and requires multiple steps, which can be time-consuming and costly.
Orientations Futures
There are several potential future directions for research on N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for its production. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidone with acryloyl chloride, followed by the reaction with 2-aminopyridine and N-methylmorpholine. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-14(19)18-8-4-5-12(10-18)21-11-6-7-17-13(9-11)15(20)16-2/h3,6-7,9,12H,1,4-5,8,10H2,2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRHTJZYDSSECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)
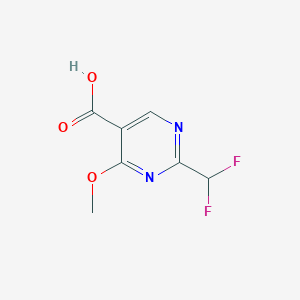
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)
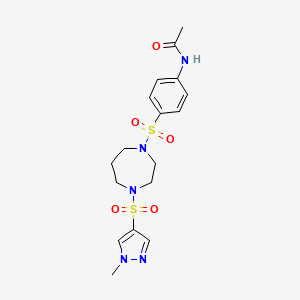
![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)
![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)

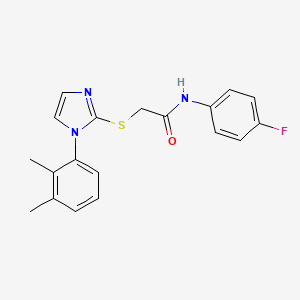
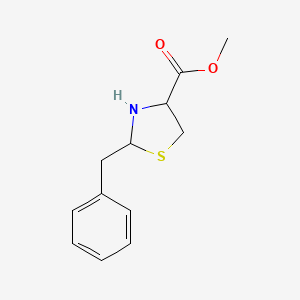
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2749970.png)
